molecular formula C20H19ClN2O2 B2355731 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-47-1

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2355731
CAS No.: 851407-47-1
M. Wt: 354.83
InChI Key: XAMCRKCOAPWSJD-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the quinoline derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It can be used to study the biological activities of quinoline derivatives, such as their antimicrobial, antiviral, and anti-inflammatory properties.

    Chemical Biology: The compound can serve as a probe to investigate molecular interactions and pathways in biological systems.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2-oxo-1H-quinolin-3-yl)ethyl]benzamide
  • 2-chloro-N-[2-(7,8-dimethyl-1H-quinolin-3-yl)ethyl]benzamide
  • 2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to the specific positioning of the dimethyl groups on the quinoline ring, which can influence its biological activity and interaction with molecular targets. This structural feature may confer enhanced potency and selectivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMCRKCOAPWSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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